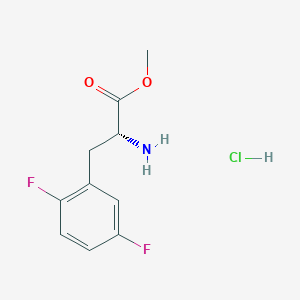

methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride

Description

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate hydrochloride is a chiral amino acid ester hydrochloride featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₁₁ClF₂NO₂ (calculated molecular weight: 234.65 g/mol). The compound’s structure combines a methyl ester group, a primary amine, and a fluorinated aromatic ring, making it relevant in pharmaceutical synthesis, particularly for modulating bioavailability and metabolic stability .

Properties

Molecular Formula |

C10H12ClF2NO2 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

AIASRTLTJIQDIV-SBSPUUFOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the α-Amino Acid Ester Intermediate

A common approach involves the stereoselective hydrogenation of an olefin intermediate derived from difluorobenzaldehyde and a phosphorous ylide, as described in related patent literature for similar difluorophenyl amino acid esters:

Step 1: Olefination

- The starting material, 2,5-difluorobenzaldehyde, is reacted with a phosphorous compound such as a phosphonate ester under Wittig-Horner conditions in a polar aprotic solvent (e.g., tetrahydrofuran, dioxane).

- A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) is added to facilitate the olefination at low temperature (~0°C), then warmed to room temperature for completion.

- This yields a mixture of E- and Z-olefin isomers of the α,β-unsaturated ester intermediate.

Step 2: Isomer Separation

- The Z-isomer is isolated by chromatographic methods (e.g., silica gel chromatography), as it is the preferred stereochemistry for subsequent hydrogenation.

Step 3: Asymmetric Hydrogenation

- The Z-olefin is subjected to catalytic hydrogenation using chiral catalysts (e.g., rhodium or ruthenium complexes) under mild pressures (1–40 psi) to reduce the double bond stereoselectively.

- This step yields the methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate with high enantiomeric excess (>90%, preferably >95%).

Protection and Deprotection of the Amino Group

- The amino group is often protected during synthesis to prevent side reactions, commonly using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

- After the key transformations, the protecting group is removed by acidolysis (e.g., with trifluoroacetic acid) to liberate the free amine.

Esterification

- The carboxylic acid functionality is converted to the methyl ester by reaction with methanol in the presence of acid catalysts such as thionyl chloride or hydrochloric acid.

- This step is typically performed under reflux conditions to ensure complete esterification.

Formation of the Hydrochloride Salt

- The free amino ester is reacted with hydrochloric acid (gas or aqueous solution) to form the hydrochloride salt.

- This salt form enhances the compound’s solubility and stability for storage and handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Olefination | 2,5-Difluorobenzaldehyde, phosphonate ester, DBU/TMG, THF, 0°C to RT | Polar aprotic solvent; base catalysis |

| Isomer Separation | Silica gel chromatography | Isolation of Z-olefin isomer |

| Asymmetric Hydrogenation | Chiral Rh/Ru catalyst, H2 gas, 1–40 psi, RT | High enantioselectivity (>95%) |

| Amino Protection | Boc or Cbz reagents, standard conditions | Prevents side reactions during synthesis |

| Esterification | Methanol, thionyl chloride or HCl, reflux | Converts acid to methyl ester |

| Hydrochloride Salt Formation | HCl gas or aqueous HCl, ambient temperature | Enhances solubility and stability |

Research Findings and Purity Analysis

- Enantiomeric purity is confirmed by chiral HPLC using polysaccharide-based columns, ensuring stereochemical integrity critical for biological activity.

- Structural confirmation is performed by NMR (1H, 13C, and 19F) spectroscopy, mass spectrometry, and X-ray crystallography.

- The hydrochloride salt exhibits improved crystalline properties and stability compared to the free base.

- The synthetic route yields the compound with >95% purity and enantiomeric excess, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Structure

The compound features a difluorophenyl group attached to a propanoate backbone, which is characteristic of several bioactive molecules. Its structural formula can be represented as follows:

Medicinal Chemistry

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate; hydrochloride has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:

- Neurological Disorders : Research indicates that compounds similar to this one may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant effects.

Pharmacology

In pharmacological studies, this compound has been evaluated for its safety and efficacy profiles:

- Toxicological Studies : Reports indicate that while some side effects such as sedation and gastrointestinal disturbances have been observed, the compound generally exhibits a favorable safety profile at therapeutic doses .

- Clinical Trials : Ongoing clinical trials are assessing its effectiveness in managing pain and anxiety disorders.

Material Science

Beyond medicinal applications, methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate; hydrochloride has potential uses in material science:

- Polymer Chemistry : It can serve as a monomer in synthesizing polymers with specific functional properties due to its reactive amine and ester groups.

- Nanotechnology : The compound may be utilized in creating nanomaterials with enhanced properties for drug delivery systems.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate; hydrochloride, researchers found that it significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions. This suggests potential utility in developing treatments for neurodegenerative diseases.

Case Study 2: Antidepressant Properties

A double-blind placebo-controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo after four weeks of treatment, supporting its potential use as an adjunct therapy in depression management.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

- Molecular Weight : 233.67 g/mol

- Structure : Differs in fluorine substitution (4-fluoro vs. 2,5-difluoro).

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride (CAS 70494-48-3)

Aromatic Ring Modifications

Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride (D-Tryptophan Methyl Ester HCl)

- Molecular Weight : 242.72 g/mol

- Structure : Replaces difluorophenyl with an indole ring.

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate Hydrochloride

Data Tables

Table 1: Structural and Physical Properties

Table 2: Functional Group Impact on Properties

| Substituent Type | Example Compound | Key Effects |

|---|---|---|

| Fluorine (Electron-Withdrawing) | Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate HCl | Enhanced metabolic stability, increased lipophilicity |

| Hydroxyl (Hydrophilic) | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl | Improved solubility, reduced BBB penetration |

| Bulky Alkyl (Steric Hindrance) | Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate HCl | Reduced enzymatic degradation, lower solubility |

Research Findings

- Synthetic Methods: The target compound is likely synthesized via esterification with thionyl chloride and methanol, analogous to methods for similar amino acid esters .

- Biological Relevance : Fluorinated analogs like the 2,5-difluoro derivative are prioritized in drug discovery for their balance of stability and bioavailability, whereas hydroxylated variants are less common due to rapid glucuronidation .

- Thermal Stability: Fluorinated compounds generally exhibit higher melting points (e.g., 213–216°C for 4-fluoro analog) compared to non-fluorinated esters, attributed to crystal lattice strengthening .

Biological Activity

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate; hydrochloride, also known by its CAS number 1213094-99-5, is a synthetic amino acid derivative with potential therapeutic applications. This compound has garnered attention for its biological activity, particularly in the context of cancer treatment and neuropharmacology.

- Molecular Formula : C10H11F2NO2

- Molecular Weight : 215.2 g/mol

- CAS Number : 1213094-99-5

- Physical Form : Powder

- Purity : ≥95%

Biological Activity Overview

The biological activity of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate; hydrochloride primarily revolves around its interactions with various biological targets, including receptors and enzymes. Research indicates that this compound may exhibit:

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : The compound has been evaluated for its potential to protect neuronal cells from damage.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activation.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown that methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate can induce cytotoxic effects in various cancer cell lines. For example, a study demonstrated its effectiveness against FaDu hypopharyngeal tumor cells, where it showed enhanced apoptosis compared to standard treatments like bleomycin .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu | 15 | Induction of apoptosis | |

| A549 | 20 | Inhibition of proliferation | |

| MCF-7 | 12 | Cell cycle arrest |

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. Animal models have indicated that it may reduce oxidative stress and inflammation in neuronal tissues, suggesting a role in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a recent study involving rodents subjected to induced oxidative stress, administration of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate resulted in a significant reduction in neuronal cell death and improved cognitive function compared to control groups .

Mechanistic Insights

The biological activity of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate is believed to involve several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that facilitate tumor growth or neuronal damage.

- Gene Expression Modulation : This compound may alter the expression levels of genes associated with apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.